molecular formula C20H17N5O5 B12923969 2'-Deoxy-N-(3,4-dioxo-3,4-dihydronaphthalen-1-yl)adenosine CAS No. 671782-38-0

2'-Deoxy-N-(3,4-dioxo-3,4-dihydronaphthalen-1-yl)adenosine

Cat. No.: B12923969
CAS No.: 671782-38-0
M. Wt: 407.4 g/mol
InChI Key: DFLFJKPSQUWEHP-NUEKZKHPSA-N
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Description

“4-((9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)naphthalene-1,2-dione” is a complex organic compound that features a combination of purine and naphthalene structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-((9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)naphthalene-1,2-dione” typically involves multi-step organic reactions. The process may start with the preparation of the purine and naphthalene intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include:

    Purine derivatives: Starting materials for the purine moiety.

    Naphthalene derivatives: Starting materials for the naphthalene moiety.

    Coupling agents: Such as EDCI or DCC for amide bond formation.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysts: To enhance reaction rates.

    Solvents: Suitable for dissolving reactants and intermediates.

    Purification techniques: Such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

“4-((9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)naphthalene-1,2-dione” can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as PCC or KMnO4.

    Reducing agents: Such as NaBH4 or LiAlH4.

    Substitution reagents: Such as halides or sulfonates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism by which “4-((9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)naphthalene-1,2-dione” exerts its effects involves interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    Adenosine derivatives: Similar purine structure.

    Naphthoquinone derivatives: Similar naphthalene structure.

Uniqueness

“4-((9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)naphthalene-1,2-dione” is unique due to its combination of purine and naphthalene moieties, which may confer distinct chemical and biological properties.

Properties

CAS No.

671782-38-0

Molecular Formula

C20H17N5O5

Molecular Weight

407.4 g/mol

IUPAC Name

4-[[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]naphthalene-1,2-dione

InChI

InChI=1S/C20H17N5O5/c26-7-15-13(27)6-16(30-15)25-9-23-17-19(21-8-22-20(17)25)24-12-5-14(28)18(29)11-4-2-1-3-10(11)12/h1-5,8-9,13,15-16,26-27H,6-7H2,(H,21,22,24)/t13-,15+,16+/m0/s1

InChI Key

DFLFJKPSQUWEHP-NUEKZKHPSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC4=CC(=O)C(=O)C5=CC=CC=C54)CO)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)NC4=CC(=O)C(=O)C5=CC=CC=C54)CO)O

Origin of Product

United States

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